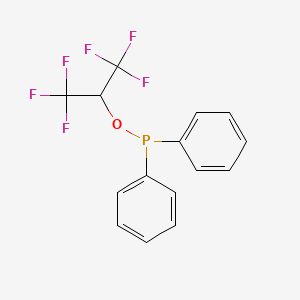
Phosphinous acid, diphenyl-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinous acid, diphenyl-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester is a chemical compound with the molecular formula C15H10F6OP. It is also known by its synonym, 1,1,1,3,3,3-Hexafluoropropan-2-yl diphenylphosphinite . This compound is characterized by the presence of both phosphinous acid and trifluoromethyl groups, making it a unique and versatile reagent in various chemical reactions.
Preparation Methods
The synthesis of phosphinous acid, diphenyl-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester typically involves the reaction of diphenylphosphine with 2,2,2-trifluoro-1-(trifluoromethyl)ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Phosphinous acid, diphenyl-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phosphinous acid, diphenyl-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, particularly in the preparation of phosphine ligands for catalysis.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with metal ions.
Mechanism of Action
The mechanism by which phosphinous acid, diphenyl-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester exerts its effects involves the interaction of the phosphinous acid group with various molecular targets. The compound can act as a ligand, forming complexes with metal ions and facilitating catalytic reactions. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable reagent in various chemical processes .
Comparison with Similar Compounds
Phosphinous acid, diphenyl-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester can be compared with other similar compounds, such as:
Phosphinous acid, dimethyl-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester: This compound has similar reactivity but different steric and electronic properties due to the presence of methyl groups instead of phenyl groups.
Hexafluoroisopropyl methacrylate: Although not a phosphinous acid ester, this compound also contains trifluoromethyl groups and is used in similar applications, such as the synthesis of specialty chemicals.
The uniqueness of this compound lies in its combination of phosphinous acid and trifluoromethyl groups, which provide distinct reactivity and stability advantages in various chemical reactions.
Properties
CAS No. |
53772-43-3 |
|---|---|
Molecular Formula |
C15H11F6OP |
Molecular Weight |
352.21 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yloxy(diphenyl)phosphane |
InChI |
InChI=1S/C15H11F6OP/c16-14(17,18)13(15(19,20)21)22-23(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H |
InChI Key |
KXUPXEIZCHKCHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)OC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















